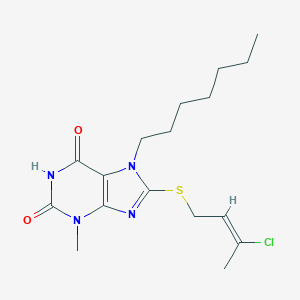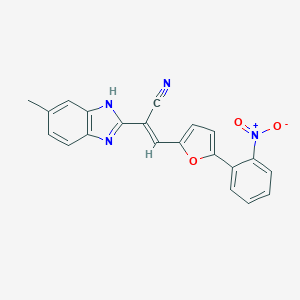
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as clofarabine and is a purine nucleoside analogue that has been found to have antineoplastic properties.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves the inhibition of DNA synthesis and repair. It is converted into the active metabolite, 5'-triphosphate, which is incorporated into DNA and RNA, leading to the inhibition of DNA polymerase and ribonucleotide reductase. This results in the inhibition of DNA synthesis and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of DNA synthesis and repair, as well as the induction of apoptosis in cancer cells. It has also been found to have immunosuppressive properties and can decrease the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione in lab experiments is its potent antineoplastic properties. It has also been found to have immunosuppressive properties, making it useful in the study of autoimmune diseases. One of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione. One direction is the development of new analogues with improved antineoplastic properties and reduced toxicity. Another direction is the study of the immunosuppressive properties of this compound and its potential use in the treatment of autoimmune diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.
Synthesis Methods
The synthesis of 8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves several steps. The first step is the protection of the 2' and 3' hydroxyl groups of 2'-deoxyadenosine with benzoyl chloride. The second step involves the selective deprotection of the 3' hydroxyl group with sodium methoxide. The third step is the protection of the 6-amino group with tert-butyloxycarbonyl chloride. The fourth step is the selective deprotection of the 2' hydroxyl group with sodium methoxide. The fifth step involves the coupling of the protected 2'-deoxyadenosine with 3-chloro-2-butene-1-thiol in the presence of silver oxide. The final step is the deprotection of the tert-butyloxycarbonyl group with trifluoroacetic acid.
Scientific Research Applications
8-(3-Chloro-but-2-enylsulfanyl)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has been extensively studied for its antineoplastic properties. It has been found to be effective against various types of cancer, including acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin's lymphoma. It has also been found to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-heptyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2S/c1-4-5-6-7-8-10-22-13-14(21(3)16(24)20-15(13)23)19-17(22)25-11-9-12(2)18/h9H,4-8,10-11H2,1-3H3,(H,20,23,24)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJVDPKYODHQQ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(4-Methoxyphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B415191.png)
![[1,1'-Biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B415192.png)

![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![3-hexyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415200.png)

![2,2-Dimethyl-5-(5-methyl-furan-2-yl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B415202.png)
![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B415208.png)

![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)

